molecular formula C12H23N B2420002 (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-amine CAS No. 2248202-50-6

(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-amine

Cat. No. B2420002
CAS RN: 2248202-50-6
M. Wt: 181.323
InChI Key: XZUPUOZYHKAOIQ-VIFPVBQESA-N
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Description

Cyclobutyl compounds are a class of organic compounds that contain a cyclobutane, a four-membered ring of carbon atoms . They are of interest in the field of organic chemistry due to their unique chemical properties and potential applications .


Synthesis Analysis

The synthesis of cyclobutyl compounds can be complex and depends on the specific compound being synthesized . One common method involves the reaction of cyclobutanone with various reagents .


Molecular Structure Analysis

Cyclobutyl compounds, like “(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-amine”, typically have a four-membered ring of carbon atoms. The exact structure would depend on the specific arrangement of the cyclobutyl groups and the amine group .


Chemical Reactions Analysis

Cyclobutyl compounds can undergo a variety of chemical reactions, including ring-opening reactions, due to the strain in the four-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of cyclobutyl compounds can vary depending on their specific structure. They are typically characterized by their reactivity, due to the strain in the cyclobutane ring .

Mechanism of Action

The mechanism of action of cyclobutyl compounds can vary widely depending on their structure and the context in which they are used .

Safety and Hazards

Like all chemicals, cyclobutyl compounds should be handled with care. They may pose various health risks depending on their specific structure and properties .

properties

IUPAC Name

(2R)-3,3-di(cyclobutyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c1-9(8-13)12(10-4-2-5-10)11-6-3-7-11/h9-12H,2-8,13H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUPUOZYHKAOIQ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C1CCC1)C2CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C(C1CCC1)C2CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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